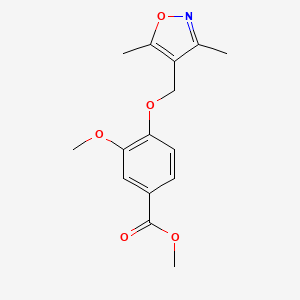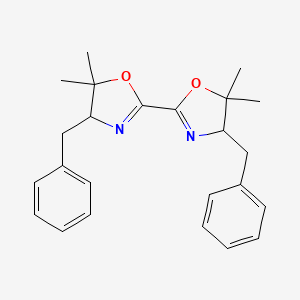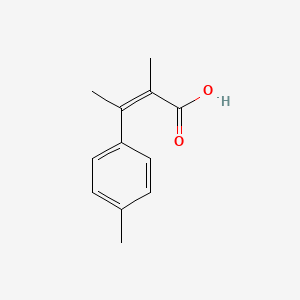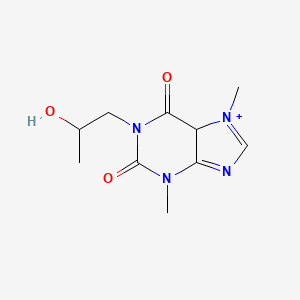
1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is a compound that belongs to the family of purine derivatives This compound is known for its unique structure, which includes a purine ring system substituted with hydroxypropyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of the purine ring with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound
科学的研究の応用
1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and as a drug delivery agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
1-(2-hydroxyethyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione: This compound has a similar structure but with an ethyl group instead of a propyl group. It may have different chemical and biological properties due to the difference in the alkyl chain length.
1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-6-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxypropyl group, which can influence its solubility, reactivity, and biological activity.
特性
分子式 |
C10H15N4O3+ |
|---|---|
分子量 |
239.25 g/mol |
IUPAC名 |
1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O3/c1-6(15)4-14-9(16)7-8(11-5-12(7)2)13(3)10(14)17/h5-7,15H,4H2,1-3H3/q+1 |
InChIキー |
DROVQVDDPYBJLE-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



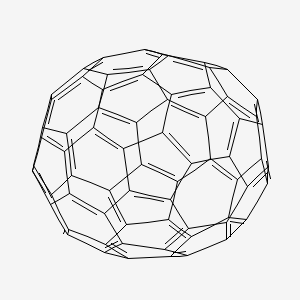
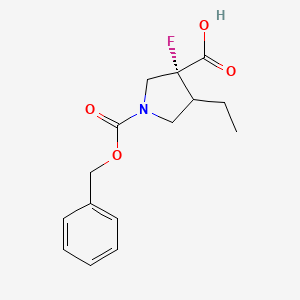
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
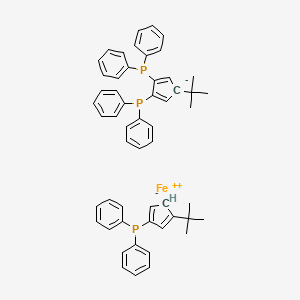
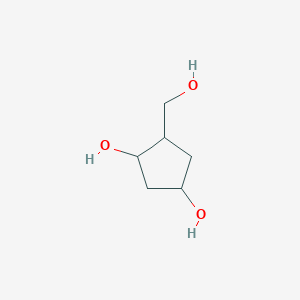
![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
